

Ainuovirine: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ainuovirine**

Cat. No.: **B1263326**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

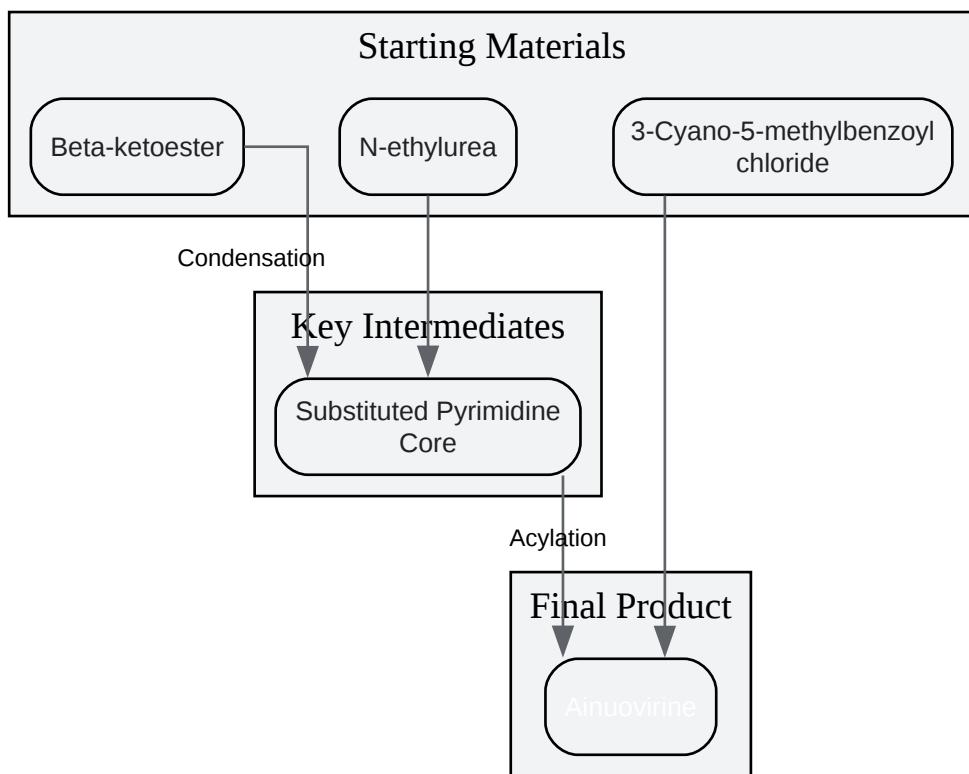
Abstract

Ainuovirine (formerly known as KM-023 or ACC007) is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.^[1] This technical guide provides an in-depth overview of **Ainuovirine**'s chemical properties, a plausible synthesis pathway based on established organic chemistry principles for similar structures, and its mechanism of action. The document consolidates available quantitative data from clinical studies to facilitate research and development in the field of antiretroviral therapy.

Chemical Structure and Identification

Ainuovirine is a synthetic organic compound belonging to the pyrimidine derivative class of molecules.^[2]

Identifier	Value
IUPAC Name	3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile [1]
CAS Number	1097628-00-6 [1]
Molecular Formula	C18H19N3O3 [1]
Molecular Weight	325.37 g/mol [3]
SMILES	CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C [1]
InChI Key	AYPIJAMXGVYYRQ-UHFFFAOYSA-N [1]


Synthesis Pathway

While the specific, detailed industrial synthesis process for **Ainuovirine** is proprietary and not publicly available, a plausible synthetic route can be postulated based on established methods for the synthesis of pyrimidine derivatives and pyrimidinyl ketones. A common method for creating the pyrimidine core is through the condensation of a β -dicarbonyl compound with a urea derivative.

A generalized synthetic approach could involve the following key steps:

- Synthesis of the Pyrimidine Ring: Condensation of an appropriately substituted β -ketoester with N-ethylurea to form the dihydropyrimidine core.
- Acylation: Friedel-Crafts acylation or a similar reaction to attach the 3-cyano-5-methylbenzoyl group at the 4-position of the pyrimidine ring.

Below is a conceptual workflow for the synthesis of a pyrimidine-4-carbonyl compound, illustrating a potential logical pathway for the synthesis of **Ainuovirine**.

[Click to download full resolution via product page](#)

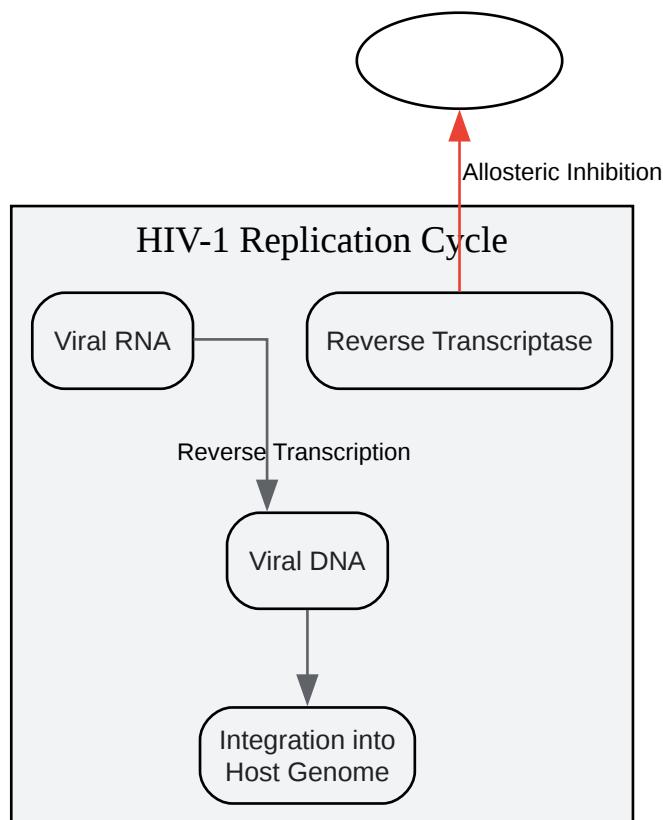
A potential synthetic workflow for **Ainuovirine**.

Experimental Protocol for a Generalized Pyrimidine Synthesis (Biginelli Reaction):

This protocol is a general representation for the synthesis of a dihydropyrimidinone core and is not the specific protocol for **Ainuovirine**.

- Reaction Setup: A mixture of an aldehyde (1 equivalent), a β -ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask.
- Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃) is added to the mixture.
- Reaction Condition: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent, and may be further purified by recrystallization.


Mechanism of Action

Ainuovirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by allosterically inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.

The key steps in its mechanism of action are:

- **Binding to a Non-Active Site:** Unlike nucleoside reverse transcriptase inhibitors (NRTIs), **Ainuovirine** does not bind to the active site of the reverse transcriptase enzyme. Instead, it binds to a hydrophobic pocket located near the active site, known as the NNRTI binding pocket.
- **Induction of Conformational Change:** The binding of **Ainuovirine** to this allosteric site induces a conformational change in the enzyme.
- **Inhibition of Enzyme Activity:** This conformational change alters the structure of the active site, rendering the enzyme inactive. This prevents the conversion of the viral RNA genome into DNA.
- **Inhibition of Viral Replication:** By blocking the reverse transcription process, **Ainuovirine** effectively halts the replication cycle of HIV-1.

The following diagram illustrates the inhibitory action of **Ainuovirine** on HIV-1 reverse transcriptase.

[Click to download full resolution via product page](#)

Mechanism of **Ainuovirine**'s inhibitory action.

Quantitative Data

The following tables summarize key quantitative data for **Ainuovirine** from published clinical trials.

Pharmacokinetic Parameters

Parameter	75 mg Single Dose	150 mg Single Dose	300 mg Single Dose	150 mg Multiple Doses (Steady State)
Cmax (ng/mL)	276.5 ± 85.1	639.8 ± 168.4	1205.0 ± 321.4	698.2 ± 270.2
Tmax (hr)	2.0 (1.0 - 4.0)	2.0 (1.0 - 4.0)	2.0 (1.5 - 4.0)	3.0 (1.0 - 4.0)
AUC _{0-t} (ng·h/mL)	2883.7 ± 814.7	7114.2 ± 1893.5	14856.8 ± 4521.1	9098.7 ± 3572.9
t _{1/2} (hr)	14.7 ± 4.2	19.3 ± 4.9	22.4 ± 5.6	24.5

Data presented as mean ± standard deviation or median (range). Data compiled from multiple clinical studies.

Antiviral Efficacy

Treatment Arm	N	Week 48 Viral Load <50 copies/mL (%)	Week 96 Viral Load <50 copies/mL (%)
Ainuovirine + 2 NRTIs	315	87.0	92.5
Efavirenz + 2 NRTIs	315	91.7	95.1

Data from a Phase 3, randomized, double-blind, non-inferiority trial in treatment-naïve HIV-1-positive adults.[\[4\]](#)

Conclusion

Ainuovirine is a significant addition to the arsenal of antiretroviral drugs, offering a potent and well-tolerated treatment option for individuals with HIV-1. Its mechanism as a non-nucleoside reverse transcriptase inhibitor is well-characterized, and clinical data supports its efficacy and safety profile. While the specific details of its industrial synthesis are not publicly disclosed, its chemical structure allows for plausible synthetic routes based on established pyrimidine chemistry. Further research into its long-term efficacy, resistance profile, and potential for use in different patient populations will continue to define its role in HIV therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Compositions and methods for combination antiviral therapy - Patent US-8716264-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 3. US5260440A - Pyrimidine derivatives - Google Patents [patents.google.com]
- 4. 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-(1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, trisodium salt (75673-20-0) for sale [vulcanchem.com]
- To cite this document: BenchChem. [Ainuovirine: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1263326#chemical-structure-and-synthesis-pathway-of-ainuovirine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com